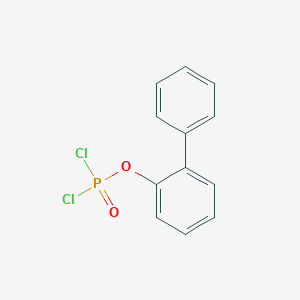
2-Biphenylylphosphorodichloridate
货号 B8322600
分子量: 287.07 g/mol
InChI 键: DHDKHEFRFQLNCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08410298B1
Procedure details


A four-necked 1-liter flask, equipped with a stirrer, a thermometer, and a reflux condenser, was filled with 170.2 g (1 mol) of 2-hydroxybiphenyl, 337.3 g (2.2 mol) of phosphorus oxychloride and 0.95 g (0.01 mol) of anhydrous magnesium chloride. This mixed liquid was heated to the temperature of 105° C. over three hours while being stirred under a nitrogen atmosphere, and it was stirred for 1 hour at the same temperature (105° C.) to allow a reaction to proceed. After the reaction, the pressure was reduced to 6.7 kPa at a liquid temperature of 105° C. The same pressure was maintained for 1 hour and excess (unreacted) phosphorus oxychloride was recovered. Thus, 290.8 g of 2-biphenylylphosphorodichloridate (chlorine content: 24.7%) was obtained.



Yield
24.7%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[P:14](Cl)([Cl:17])([Cl:16])=[O:15]>[Cl-].[Mg+2].[Cl-]>[C:3]1([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:1][P:14]([Cl:17])([Cl:16])=[O:15] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
170.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
337.3 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while being stirred under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A four-necked 1-liter flask, equipped with a stirrer
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
it was stirred for 1 hour at the same temperature (105° C.)
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reduced to 6.7 kPa at a liquid temperature of 105° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The same pressure was maintained for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess (unreacted) phosphorus oxychloride was recovered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C=CC=C1)OP(=O)(Cl)Cl)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 290.8 g | |
| YIELD: PERCENTYIELD | 24.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
